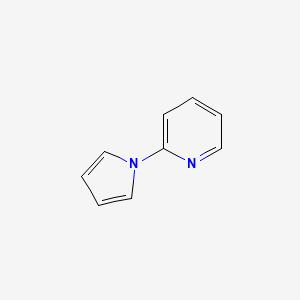
3-Amino-4-(phenylamino)benzoic acid
Overview
Description
3-Amino-4-(phenylamino)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of benzoic acid, where the amino group is substituted at the third position and a phenylamino group is substituted at the fourth position
Mechanism of Action
Target of Action
3-Amino-4-(phenylamino)benzoic acid is a derivative of anthranilic acid, which has been used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and meclofenamates . These drugs are known to target enzymes such as cyclooxygenase (COX), which play a key role in the inflammatory response .
Mode of Action
It is known that molecules with a quinone moiety at the center, like this compound, display promising biological action due to their redox possibilities to create semiquinone radicals by bioreduction . This process can accelerate intracellular hypoxic conditions in cells .
Biochemical Pathways
It is known that most aromatic compounds, including this one, are produced via the shikimate pathway . In Streptomyces griseus, a similar compound, 3-Amino-4-hydroxy benzoic acid (3,4-AHBA), is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) .
Pharmacokinetics
These groups could potentially affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic effects . These effects are likely due to the inhibition of enzymes involved in the inflammatory response, such as COX .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other compounds or drugs can affect the metabolism and excretion of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(phenylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-(phenylamino)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reduction reactions using catalytic hydrogenation. This method offers higher efficiency and yield, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-(phenylamino)benzoic acid can undergo oxidation reactions to form corresponding quinones or imines.
Reduction: The compound can be reduced further to form various amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino and phenylamino groups direct the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in the presence of hydrochloric acid.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones or imines.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Amino-4-(phenylamino)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and dyes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Comparison with Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the phenylamino group.
3-Amino-4-methylbenzoic acid: Similar but has a methyl group instead of a phenylamino group.
3-Amino-5-(phenylamino)benzoic acid: Similar but with the phenylamino group at a different position.
Uniqueness: 3-Amino-4-(phenylamino)benzoic acid is unique due to the presence of both amino and phenylamino groups on the benzoic acid core. This dual substitution pattern imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-4-anilinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRJZNYVRVFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354451 | |
| Record name | 3-Amino-4-phenylamino-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55296-17-8 | |
| Record name | 3-Amino-4-phenylamino-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)









